molecular formula C8H12N2O B3355153 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one CAS No. 61985-31-7

1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one

Cat. No.: B3355153
CAS No.: 61985-31-7
M. Wt: 152.19 g/mol
InChI Key: YHKNXNLDHRCTLX-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of ketones and amidines under oxidative conditions using molecular oxygen to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7(11)6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKNXNLDHRCTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340532
Record name 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61985-31-7
Record name 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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